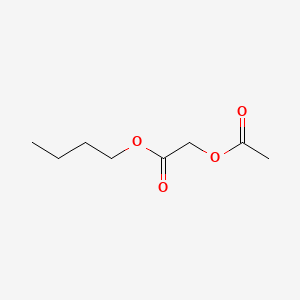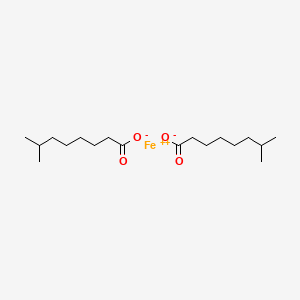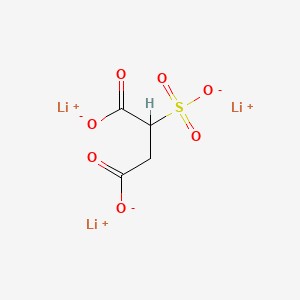
Trilithium sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Trilithium sulphonatosuccinate can be synthesized through the reaction of maleic acid with lithium bisulfite . The reaction conditions typically involve controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Trilithium sulphonatosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield succinic acid derivatives .
Scientific Research Applications
Trilithium sulphonatosuccinate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and dispersant . In biology and medicine, it is studied for its potential use in drug delivery systems and as a stabilizer for various biological molecules . In industry, it is used in formulations for detergents, emulsifiers, and other surfactant-based products .
Mechanism of Action
The mechanism of action of trilithium sulphonatosuccinate involves its ability to interact with various molecular targets and pathways . Its chelating properties allow it to bind to metal ions, which can affect the stability and activity of enzymes and other proteins . Additionally, its surfactant properties enable it to alter the surface tension of liquids, facilitating the formation of emulsions and dispersions .
Comparison with Similar Compounds
Trilithium sulphonatosuccinate is unique compared to other similar compounds due to its specific molecular structure and properties . Similar compounds include other lithium salts of sulfonated succinic acids, such as dilithium sulphonatosuccinate and monolithium sulphonatosuccinate . These compounds share similar chelating and surfactant properties but differ in their molecular weight and solubility .
Properties
CAS No. |
94138-92-8 |
|---|---|
Molecular Formula |
C4H3Li3O7S |
Molecular Weight |
216.0 g/mol |
IUPAC Name |
trilithium;2-sulfonatobutanedioate |
InChI |
InChI=1S/C4H6O7S.3Li/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |
InChI Key |
UCLIDXQZAJKEIY-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-] |
Related CAS |
29454-16-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


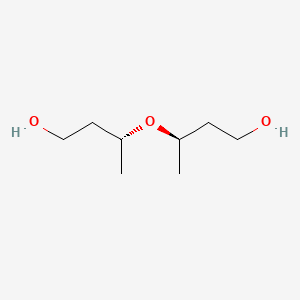
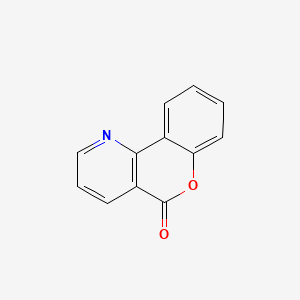


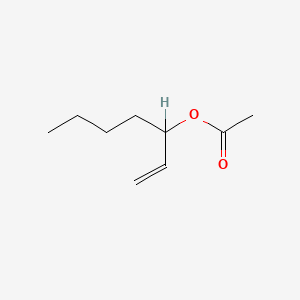
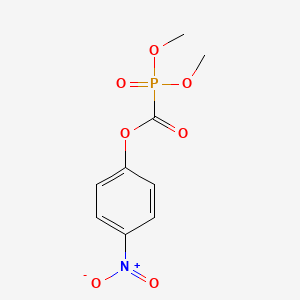

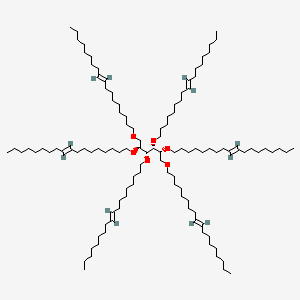

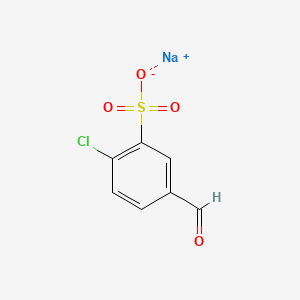
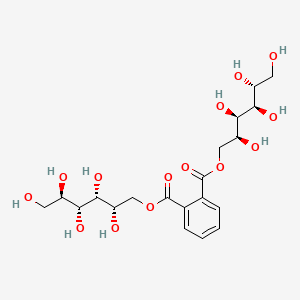
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
